(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
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Description
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C9H13N3O2S and its molecular weight is 227.28. The purity is usually 95%.
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Scientific Research Applications
Antagonistic Properties on NMDA Receptors
Research on derivatives similar to the specified compound has shown potential as NR2B subunit-selective antagonists of the NMDA receptor, which are important for neurological studies and could have implications in neuroprotective strategies. For example, indole-2-carboxamides and benzimidazole-2-carboxamides have demonstrated potent activity in this context, contributing to the understanding of structure-activity relationships within NMDA receptor antagonists (Borza et al., 2007).
Antitumor Activity
Some derivatives of thiadiazole have shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, non-small lung cancer, and renal cancer. These findings suggest the potential of thiadiazole derivatives in anticancer drug development (Bhole & Bhusari, 2011).
Antimicrobial Activity
Compounds with the thiadiazole motif have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates their potential as a scaffold for developing new antimicrobial agents (Murthy & Shashikanth, 2012).
Photochemical and Photophysical Properties
Thiadiazole derivatives have also been investigated for their photochemical and photophysical properties, which are relevant for applications in materials science, including as photosensitizers in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield of certain zinc phthalocyanine derivatives containing thiadiazole groups underscores their potential in this area (Pişkin et al., 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of thiadiazole derivatives provide valuable insights into their chemical properties and potential applications. For instance, the crystal structure analysis of related compounds can inform the design of new molecules with desired biological activities (Revathi et al., 2015).
Properties
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-10-8(15-11-6)9(14)12-4-2-3-7(13)5-12/h7,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZQMVZEXLLYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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